molecular formula C7H16N2O2 B13576760 2-Amino-5-ethoxypentanamide

2-Amino-5-ethoxypentanamide

Cat. No.: B13576760
M. Wt: 160.21 g/mol
InChI Key: BDKOBLNYTJZZPT-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxypentanamide is an organic compound with the molecular formula C7H16N2O2. It is a derivative of pentanamide, featuring an amino group at the second position and an ethoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxypentanamide can be achieved through several methods. One common approach involves the reaction of 5-ethoxypentanoic acid with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as esterification, followed by amination, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxypentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, oxo derivatives, and reduced amine compounds .

Scientific Research Applications

2-Amino-5-ethoxypentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxypentanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-diethylaminopentane
  • 2-Amino-5-hydroxy-pentanamide
  • 2-Amino-5-bromo-pentanamide

Uniqueness

2-Amino-5-ethoxypentanamide is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-5-ethoxypentanamide

InChI

InChI=1S/C7H16N2O2/c1-2-11-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

BDKOBLNYTJZZPT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C(=O)N)N

Origin of Product

United States

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